molecular formula C12H12N2O3 B563879 Nalidixic Acid-d5 CAS No. 1189467-36-4

Nalidixic Acid-d5

Cat. No.: B563879
CAS No.: 1189467-36-4
M. Wt: 237.27
InChI Key: MHWLWQUZZRMNGJ-WNWXXORZSA-N
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Description

Nalidixic Acid-d5 is the deuterium labeled Nalidixic acid . It is a quinolone antibiotic that is effective against both gram-positive and gram-negative bacteria . Nalidixic acid acts in a bacteriostatic manner in lower concentrations and is bactericidal in higher concentrations .


Molecular Structure Analysis

This compound is a synthetic 1,8-naphthyridine antimicrobial agent . It has a molecular formula of C12H12N2O3 .


Chemical Reactions Analysis

Nalidixic acid inhibits a subunit of DNA gyrase and IV and reversibly blocks DNA replication in susceptible bacteria .

Scientific Research Applications

  • Analytical Applications in Biochemistry

    • Nalidixic acid and its main metabolite, 7-hydroxymethylnalidixic acid (OHNA), have been studied using adsorptive stripping voltammetry for individual and simultaneous determination. This method is applied to urine samples for analyzing these compounds (Cabanillas et al., 2007).
  • Environmental Applications

    • Nalidixic acid has been employed in studies for adsorptive removal from simulated wastewater, using graphene oxide-based nanocomposites. This research explores its potential in pharmaceutical wastewater remediation (Radmehr et al., 2021).
  • Molecular Binding Studies

    • The interaction and binding mechanisms of nalidixic acid with DNA and serum albumin have been extensively studied. These studies provide insights into the molecular interactions and potential for designing new therapeutic molecules (Siddiqui et al., 2020).
  • Study of Antibacterial Resistance

    • Research on nalidixic acid resistance, especially in Salmonella isolates, has shown its influence on sensitivity to ionizing radiation, which is crucial for pathogen studies in food safety (Niemira et al., 2006).
  • Pharmaceutical Chemistry

    • Enhancing the potency of nalidixic acid through peptide-nalidixic acid conjugates has been explored. This research focuses on improving the antibacterial activity of this first-generation quinolone-based antibiotic (Ahmed & Kelley, 2017).
  • Pharmaceutical Formulations and Drug Delivery

    • Studies on the development of nalidixic acid bioinspired metal–organic frameworks and nanocomposites for controlled drug delivery and improved solubility have been conducted. These formulations aim at enhancing the bioavailability of nalidixic acid (André et al., 2018; Nabipour et al., 2016).
  • Electrochemical Studies

    • Electrochemical reduction and degradation of nalidixic acid using modified electrodes have been explored. This research contributes to understanding the degradation pathways and potential environmental impact of nalidixic acid (Patiño et al., 2017).
  • Photophysical and Photochemical Properties

    • The photophysics and photochemistry of nalidixic acid have been studied under various conditions, which is significant for understanding its behavior and stability in different environments (Pavez et al., 2006).

Mechanism of Action

Safety and Hazards

Nalidixic Acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves while handling it .

Biochemical Analysis

Biochemical Properties

Nalidixic Acid-d5, like its parent compound Nalidixic Acid, plays a significant role in biochemical reactions. It acts as an inhibitor of the A subunit of bacterial DNA gyrase . This interaction with DNA gyrase, a type of enzyme, is crucial for its antibacterial activity .

Cellular Effects

This compound exerts various effects on cells. It is primarily effective against Gram-negative bacteria . In lower concentrations, it acts in a bacteriostatic manner, inhibiting growth and reproduction. In higher concentrations, it is bactericidal, meaning that it kills bacteria instead of merely inhibiting their growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its active metabolite, hydroxynalidixic acid, binding strongly but reversibly to DNA. This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . It selectively and reversibly blocks DNA replication in susceptible bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Adverse reactions to Nalidixic Acid develop frequently and occur more readily with prolonged administration

Metabolic Pathways

This compound is involved in metabolic pathways. It is partially metabolized in the liver, with about 30% of the administered dose being metabolized to the active metabolite, hydroxynalidixic acid .

Properties

IUPAC Name

7-methyl-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWLWQUZZRMNGJ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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